Selective TXB₂ Inhibition vs. O₂⁻ in Brain Microglia – A Direct Functional Contrast Unseen in Other Plakortides
In a direct head-to-head assay using E. coli LPS-stimulated brain microglia (BMΦ), plakortide N potently inhibited TXB₂ release with an IC₅₀ of 0.93 μM, yet showed no significant inhibition of superoxide anion (O₂⁻) generation up to 10 μM (IC₅₀ > 10 μM), demonstrating a selectivity ratio of >10.7-fold [1]. This selectivity profile is not reported for any other plakortide. For context, the structurally related plakortide M methyl ester was not tested for TXB₂ inhibition but showed completely different antimalarial activity against Plasmodium falciparum, highlighting the functional divergence [2]. The low LDH release (LDH₅₀ > 10 μM) further confirms the pharmacologic rather than toxic nature of the TXB₂ inhibition.
| Evidence Dimension | TXB₂ release inhibition vs. O₂⁻ generation inhibition |
|---|---|
| Target Compound Data | TXB₂ IC₅₀ = 0.93 μM; O₂⁻ IC₅₀ > 10 μM; LDH₅₀ > 10 μM |
| Comparator Or Baseline | Same compound tested against O₂⁻ in parallel assay |
| Quantified Difference | Selectivity ratio > 10.7-fold (TXB₂ vs O₂⁻); no dual inhibition observed |
| Conditions | E. coli LPS-activated primary rat brain microglia (BMΦ); 18 h incubation |
Why This Matters
This is the only plakortide demonstrated to selectively modulate eicosanoid pathways without affecting oxidative burst, which is critical for neuroinflammation-targeting procurement where pan-immune suppression is undesirable.
- [1] Mayer, A. M. S.; Rodríguez, A. D.; Berlinck, R. G. S.; Hamann, M. T. Antineuroinflammatory polyketide plakortide N from the Brazilian marine sponge Plakortis angulospiculatus. J. Nat. Prod. 2008, 71, 334-339. DOI: 10.1021/np0705256 View Source
- [2] Jiménez, M. S.; Garzón, S. P.; Rodríguez, A. D. Plakortides M and N, Bioactive Polyketide Endoperoxides from the Caribbean Marine Sponge Plakortis halichondrioides. J. Nat. Prod. 2003, 66, 655-661. DOI: 10.1021/np0303862 View Source
